molecular formula C10H19N3O4 B107458 D-Leucylglycylglycine CAS No. 18625-22-4

D-Leucylglycylglycine

Cat. No. B107458
CAS RN: 18625-22-4
M. Wt: 245.28 g/mol
InChI Key: VWHGTYCRDRBSFI-SSDOTTSWSA-N
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Description

D-Leucylglycylglycine is a dipeptide composed of the amino acids leucine and glycine. It is a compound that can be involved in the study of peptide-metal interactions and the modification of biologically active compounds to improve their bioavailability. The research on dipeptide derivatives, such as those involving the tricycloaliphatic alpha-amino acid adamantanine, indicates an interest in the potential of dipeptides to act as carriers or modifiers for therapeutic agents .

Synthesis Analysis

The synthesis of dipeptide derivatives, including those related to D-Leucylglycylglycine, has been explored using classical methods of peptide synthesis. For instance, glycine and leucine dipeptide derivatives of adamantanine have been synthesized with the goal of enhancing the bioavailability of the parent compound. These derivatives were created with the intention of being substrates for leucine aminopeptidase, potentially leading to improved absorption and bioavailability .

Molecular Structure Analysis

The molecular structure of D-Leucylglycylglycine and its interactions with metal ions have been studied using nuclear magnetic resonance (NMR) techniques. Specifically, the coordination of Zn(II) and Cd(II) ions with leucylglycine has been examined. It was found that at lower pH levels, only the glycyl terminal coordinates with the metal ion, while at higher pH levels, the amine and carbonyl groups of the leucyl part also interact with the metal ions. These findings help in understanding the structural dynamics of the peptide when complexed with metals .

Chemical Reactions Analysis

The chemical reactivity of dipeptide derivatives, in the context of D-Leucylglycylglycine, has been investigated with respect to enzyme interactions. Although derivatives such as glycyladamantanine and L-leucyladamantanine were expected to be hydrolyzed by leucine aminopeptidase, they were not. Instead, they acted as inhibitors of the enzyme. This suggests that modifications to the dipeptide structure can significantly alter its enzymatic interactions and potential metabolic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of D-Leucylglycylglycine derivatives, particularly in relation to their interaction with metal ions, have been characterized using NMR. The studies provide insights into the peptide's behavior in aqueous solutions across different pH levels, which is crucial for understanding its stability, solubility, and potential biological activity. The coordination behavior with Zn(II) and Cd(II) ions indicates that the peptide can form complexes with metals, which may influence its physical properties and its potential use in therapeutic applications .

Scientific Research Applications

Enzyme Hydrolysis

D-Leucylglycylglycine (LGG) is involved in studies related to enzyme hydrolysis. Smith and Slonim (1948) observed that a purified preparation of leucine aminopeptidase from hog intestinal mucosa can hydrolyze LGG (Smith & Slonim, 1948). This highlights its role in enzymatic processes.

Epimerization in Geochronology

In geochronology, Moir and Crawford (1988) found that LGG undergoes epimerization when heated in a phosphate buffer, revealing insights into amino acid racemization in aging studies (Moir & Crawford, 1988).

Peptide Hydrolysis and Racemization

Consden et al. (1949) studied the partial hydrolysis of wool, leading to the isolation of dipeptides including D-leucylglycine, demonstrating the hydrolysis and racemization properties of such peptides (Consden, Gordon, & Martin, 1949).

Asymmetric Synthesis in Antibiotic Production

YamadaShun-ichi and HashimotoShun-ichi (1976) discussed the asymmetric synthesis of phenylglycine, a crucial component in antibiotics, using LGG as a substrate (YamadaShun-ichi & HashimotoShun-ichi, 1976).

Fermentative Production in Biotechnology

Moosmann et al. (2020) explored the fermentative production of phenylglycines, a class of non-proteinogenic amino acids, using genetic engineering approaches involving peptides like LGG (Moosmann et al., 2020).

Inhibition of Oxidase Activity

Heimann-Hollaender and Lichtenstein (1954) studied the inhibition of D-amino-acid oxidase by peptides including LGG, contributing to the understanding of enzyme inhibition mechanisms (Heimann-Hollaender & Lichtenstein, 1954).

Conformational Analysis of Peptides

Oba et al. (2016) conducted a conformational analysis of peptides containing LGG, providing insights into the structure and behavior of such peptides in different states (Oba, Nonaka, Doi, & Tanaka, 2016).

Kinetic Analysis of Oxidation Reactions

Puttaswamy and Vaz (2003) performed kinetic analysis of the oxidation of dipeptides, including LGG, offering valuable data for understanding chemical reactions involving these peptides (Puttaswamy & Vaz, 2003).

Tripeptide Aminopeptidase Assay

Kanda, Sudo, and Kanno (1984) developed a method for measuring tripeptide aminopeptidase activity using LGG as a substrate, which is important for clinical and biochemical assays (Kanda, Sudo, & Kanno, 1984).

Mechanism of Action

Target of Action

D-Leucylglycylglycine, also known as ®-2-(2-(2-Amino-4-methylpentanamido)acetamido)acetic acid, primarily targets cell envelope-associated proteinases (CEPs) . CEPs are enzymes that play a crucial role in protein metabolism, particularly in the hydrolysis of proteins to their constituent amino acids.

Mode of Action

The compound interacts with its targets by serving as a substrate for these enzymes . It is specifically used to study the kinetics of tripeptide aminopeptidase (EC 3.4.11.4) and other peptidases such as leucylglycylglycine aminopeptidase (EC 3.4.1.3) . These enzymes catalyze the hydrolysis of peptide bonds, a process that is essential for protein degradation and turnover.

properties

IUPAC Name

2-[[2-[[(2R)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHGTYCRDRBSFI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601314917
Record name D-Leucylglycylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Leucylglycylglycine

CAS RN

18625-22-4
Record name D-Leucylglycylglycine
Source CAS Common Chemistry
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Record name N-(N-D-Leucylglycyl)glycine
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Record name D-Leucylglycylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(N-D-leucylglycyl)glycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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